N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-2-(3-methylphenoxy)acetamide
Description
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-2-(3-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features an indole moiety, a thiophene ring, and a phenoxyacetamide group. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Properties
Molecular Formula |
C23H22N2O2S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H22N2O2S/c1-16-7-5-8-17(13-16)27-15-22(26)25(2)23(21-11-6-12-28-21)19-14-24-20-10-4-3-9-18(19)20/h3-14,23-24H,15H2,1-2H3 |
InChI Key |
BEWYYFQTACSGFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N(C)C(C2=CC=CS2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-2-(3-METHYLPHENOXY)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1-methylindole-3-carboxaldehyde with thiophene-3-acetonitrile under base-catalyzed conditions . The resulting intermediate is then reacted with 3-methylphenoxyacetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-2-(3-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole and thiophene rings can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced at specific sites using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-2-(3-METHYLPHENOXY)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-2-(3-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, modulating their activity and leading to biological effects. The thiophene ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[(1-METHYL-1H-INDOL-3-YL)METHYL]-2-(1H-PYRAZOL-1-YL)ACETAMIDE: Similar structure but with a pyrazole ring instead of thiophene.
N-[(1-METHYL-1H-INDOL-3-YL)METHYL]-2-(1H-TRIAZOL-1-YL)ACETAMIDE: Contains a triazole ring instead of thiophene.
Uniqueness
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-2-(3-METHYLPHENOXY)ACETAMIDE is unique due to the combination of indole, thiophene, and phenoxyacetamide groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
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